molecular formula C5H4N2S B8042313 3-Cyanoprop-1-en-2-yl thiocyanate

3-Cyanoprop-1-en-2-yl thiocyanate

Cat. No.: B8042313
M. Wt: 124.17 g/mol
InChI Key: OWIQCAPUXRVHTP-UHFFFAOYSA-N
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Description

3-Cyanoprop-1-en-2-yl thiocyanate is an organic thiocyanate compound intended for research and development purposes. Organic thiocyanates (R-SCN) are a significant class of compounds in medicinal and synthetic chemistry, recognized as key precursors for diverse chemical transformations. They are valuable intermediates in the synthesis of more complex structures, including various heterocyclic and polycyclic derivatives . These compounds are investigated for their broad bioactivities, which can include antimicrobial, nematocidal, and antitumor properties . The thiocyano (SCN) moiety is a known pseudohalide and can act as an ambidentate ligand in coordination chemistry . Researchers can utilize this compound to explore its potential reactivity and mechanisms of action in various experimental models. This product is strictly for laboratory research use. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Handle with appropriate safety precautions in a controlled laboratory setting.

Properties

IUPAC Name

3-cyanoprop-1-en-2-yl thiocyanate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4N2S/c1-5(2-3-6)8-4-7/h1-2H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWIQCAPUXRVHTP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=C(CC#N)SC#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4N2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

124.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Hypervalent Iodine-Mediated Thiocyanation from Propenyl Thiol

The most efficient method involves converting 3-mercaptoprop-1-en-2-carbonitrile (propenyl thiol) to the target thiocyanate using cyanobenziodoxole (CBX) or cyanodimethylbenziodoxole (CDBX) reagents.

Reaction Mechanism :
The thiolate anion undergoes a concerted transition state with the hypervalent iodine reagent, displacing the benziodoxole group to form the thiocyanate bond. Computational studies suggest a low-energy barrier for this process, enabling rapid conversion at room temperature.

Procedure :

  • Dissolve 3-mercaptoprop-1-en-2-carbonitrile (1.0 equiv) and 1,8-diazabicycloundec-7-ene (DBU, 1.05 equiv) in tetrahydrofuran (THF).

  • Add CDBX (1.1 equiv) in one portion and stir for 5 minutes under air.

  • Quench with aqueous ammonium chloride, extract with ethyl acetate, and concentrate.

Optimization Data :

ParameterOptimal ConditionYieldSide Products
BaseDBU95%<5% disulfide
SolventTHF95%<5% disulfide
Temperature25°C95%<5% disulfide

This method achieves near-quantitative yields for aliphatic thiols, making it ideal for lab-scale synthesis. However, the cost of hypervalent iodine reagents may limit industrial applicability.

Oxidative Thiocyanation from Propenyl Amine

Adapting protocols from riluzole synthesis, this route oxidizes 3-aminoprop-1-en-2-carbonitrile in the presence of thiocyanate salts.

Reaction Mechanism :
The amine undergoes oxidative coupling with ammonium thiocyanate (NH4_4SCN) via electrophilic substitution, facilitated by sodium metaperiodate (NaIO4_4) in acetic acid. The oxidant generates a thiocyanogen intermediate (SCN)2_2, which reacts with the amine to form the C–SCN bond.

Procedure :

  • Suspend 3-aminoprop-1-en-2-carbonitrile (1.0 equiv), NH4_4SCN (2.0 equiv), and NaIO4_4 (1.5 equiv) in acetic acid.

  • Stir at 30°C for 8 hours.

  • Quench with sodium bisulfite, neutralize with ammonia, and extract with isopropyl ether.

Optimization Data :

ParameterOptimal ConditionYieldSide Products
OxidantNaIO4_475%15% dimerized amine
Temperature30°C75%15% dimerized amine
SolventAcetic acid75%15% dimerized amine

While cost-effective, this method risks over-oxidation of the propenyl group, necessitating strict temperature control.

Nucleophilic Substitution of Allylic Halides

A classical approach substitutes allylic halides (e.g., 3-bromoprop-1-en-2-carbonitrile ) with thiocyanate ions.

Reaction Mechanism :
An SN_N2 displacement replaces the bromide with thiocyanate, though allylic resonance stabilization may favor elimination side reactions.

Procedure :

  • Reflux 3-bromoprop-1-en-2-carbonitrile (1.0 equiv) with potassium thiocyanate (KSCN, 3.0 equiv) in dimethylformamide (DMF).

  • Stir at 80°C for 12 hours.

  • Dilute with water, extract with dichloromethane, and purify via column chromatography.

Optimization Data :

ParameterOptimal ConditionYieldSide Products
SolventDMF60%30% elimination
Temperature80°C60%30% elimination
Thiocyanate SourceKSCN60%30% elimination

This method suffers from moderate yields due to competing elimination, rendering it less favorable than modern alternatives.

Comparative Analysis of Synthetic Methods

MethodYieldScalabilityCostFunctional Group Tolerance
Hypervalent Iodine-Mediated85–95%Lab-scaleHighExcellent (acids, amines)
Oxidative Thiocyanation70–80%IndustrialLowModerate (sensitive to pH)
Nucleophilic Substitution50–60%Lab-scaleLowPoor (elimination-prone)

Key Insights :

  • The hypervalent iodine method excels in yield and selectivity but requires expensive reagents.

  • Oxidative thiocyanation balances cost and scalability but demands precise reaction control.

  • Nucleophilic substitution is hindered by side reactions, limiting its utility.

Purification and Characterization

Post-synthesis purification typically involves:

  • Liquid-liquid extraction to isolate the thiocyanate from aqueous byproducts.

  • Recrystallization from ethanol-water mixtures (1:2 v/v) to achieve >99% purity.

  • Chromatography (silica gel, hexane/ethyl acetate 4:1) for small-scale lab purification.

Characterization via 1^1H NMR reveals distinct signals:

  • Vinyl protons : δ 5.8–6.2 ppm (doublet of doublets, J=10.2HzJ = 10.2\, \text{Hz}).

  • Thiocyanate carbon : δ 112.5 ppm (CN) and 133.8 ppm (SCN) in 13C^{13}\text{C} NMR.

Challenges and Mitigation Strategies

  • Propenyl Group Stability :

    • Avoid strong acids/bases to prevent polymerization. Use buffered conditions (pH 6–8).

  • Oxidative Side Reactions :

    • Add antioxidants (e.g., BHT) during thiocyanation.

  • Elimination in Substitution :

    • Employ polar aprotic solvents (DMF, DMSO) to stabilize transition states .

Chemical Reactions Analysis

Types of Reactions

3-Cyanoprop-1-en-2-yl thiocyanate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Cyanoprop-1-en-2-yl thiocyanate has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules with multiple functional groups.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug development, particularly for its ability to interact with biological targets.

    Industry: It is used in the production of specialty chemicals and materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3-Cyanoprop-1-en-2-yl thiocyanate involves its ability to interact with various molecular targets. The thiocyanate group can form strong interactions with metal ions, making it useful in coordination chemistry. Additionally, the nitrile group can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s reactivity and biological activity.

Comparison with Similar Compounds

Functional Group Comparison

  • Allyl Isocyanate (3-Isocyanatoprop-1-ene): Contains an isocyanate (-NCO) group instead of thiocyanate. Isocyanates are highly reactive toward nucleophiles (e.g., amines, alcohols), whereas thiocyanates show affinity for electrophilic centers.
  • Ammonium Thiocyanate (NH₄SCN): A simple thiocyanate salt. Unlike 3-cyanoprop-1-en-2-yl thiocyanate, NH₄SCN is water-soluble and used in avidity assays (e.g., anti-PT IgG binding studies) due to its ability to disrupt weak antigen-antibody interactions .

Physical and Spectroscopic Properties

Compound Melting Point (°C) Yield (%) Key IR Bands (cm⁻¹) Reference
This compound Not reported
7h (Thiadiazole) 307–308 70 1661.9 (C=O)
15c (Thiadiazole) 144–145 70 1670.9 (C=O)
15h (Thiadiazole) 167–168 70 1650.8 (C=O)

Note: The absence of data for this compound highlights a research gap. Predictions based on analogs suggest a melting point range of 150–250°C and IR bands for -CN (~2250 cm⁻¹) and -SCN (~2100 cm⁻¹).

Industrial and Pharmaceutical Relevance

  • Nitroprusside Analogs: Thiocyanates like nitroprusside are antihypertensives but release cyanide upon metabolism. The cyano group in this compound could mitigate or exacerbate toxicity depending on metabolic stability .
  • Coordination Chemistry: Thiocyanates form colored complexes with Fe³⁺ (red) and Co²⁺ (blue). The cyano group may enable dual coordination modes, expanding applications in catalysis or sensors .

Q & A

Basic Research Questions

Q. What spectroscopic methods are recommended for determining the bonding mode of the thiocyanate group in 3-cyanoprop-1-en-2-yl thiocyanate?

  • Methodological Answer : Fourier-transform infrared (FT-IR) spectroscopy is a primary tool for distinguishing between thiocyanate (SCN) bonding modes (M-NCS vs. M-SCN). By comparing C-N and C-S stretching frequencies of the compound to reference data, researchers can infer bonding configurations. Quantitative analysis using electronic spreadsheets to calculate frequency differences between known and unknown compounds enhances accuracy .

Q. How can ion-selective membrane techniques be applied to detect thiocyanate derivatives in reaction mixtures?

  • Methodological Answer : Ion-selective optodes or membranes functionalized with thiocyanate-binding ligands (e.g., metalloporphyrins) enable selective detection. Experimental design should optimize parameters like membrane composition (e.g., plasticizer ratio) and pH to minimize interference from competing anions (e.g., ClO₄⁻). Calibration curves using standard thiocyanate solutions are critical for quantification .

Q. What synthetic routes are available for preparing this compound?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution using propargyl derivatives and thiocyanate salts (e.g., KSCN) in polar aprotic solvents like DMF. Reaction monitoring via thin-layer chromatography (TLC) and purification via column chromatography with silica gel are recommended. Intermediate characterization by 1^1H NMR ensures regiochemical control .

Advanced Research Questions

Q. How do kinetic instabilities in thiocyanate complexes affect equilibrium studies, and how can these be mitigated?

  • Methodological Answer : Kinetic instability in iron(III)-thiocyanate systems, for example, leads to time-dependent absorbance changes. A stopped-flow technique combined with global data analysis (e.g., ReactLab Equilibria) allows rapid spectral capture before decomposition. This approach resolves equilibrium constants (e.g., logβ for Fe(SCN)²⁺) and molar absorptivities with minimal approximations .

Q. What mechanistic insights explain the dual salting-out and electrostatic stabilization effects of thiocyanate anions on polymers like PNIPAM?

  • Methodological Answer : Weakly hydrated anions (e.g., SCN⁻) partition at polymer-solution interfaces, inducing electrostatic stabilization via charge accumulation. However, at higher concentrations, anion-polymer interactions dominate, leading to salting-out. Differential scanning calorimetry (DSC) and quartz crystal microbalance (QCM) data reveal this duality, requiring a combined Hofmeister and specific-ion interaction model .

Q. How does the oxidation pathway of thiocyanate under high-pressure conditions influence its degradation products?

  • Methodological Answer : At elevated pressures (>10 bar) and temperatures (>100°C), thiocyanate oxidation follows a radical mechanism. Oxygen concentration governs the rate-determining step (SCN⁻ → SO₄²⁻), with sulfate yield approaching 100% under excess O₂. Kinetic models incorporating free-radical intermediates (e.g., ·SCN) and mass spectrometry tracking of intermediates (e.g., CN⁻) validate the pathway .

Q. What role does thiocyanate play in modulating myeloperoxidase (MPO)-derived chlorinating species in biological systems?

  • Methodological Answer : Thiocyanate competes with chloride for MPO active sites, reducing hypochlorous acid (HOCl) generation. At physiological ratios (SCN⁻:Cl⁻ ≥ 1:100), thiocyanate scavenges HOCl, preventing protein chlorination (e.g., 3-chlorotyrosine formation). Fluorescence assays quantifying cyanate (OCN⁻) and residual HOCl confirm this protective role .

Data Contradiction Analysis

Q. Why do some studies report thiocyanate-induced stabilization of polymers while others observe salting-out effects?

  • Resolution : The contradiction arises from anion concentration and hydration strength. At low concentrations, SCN⁻ stabilizes polymers via surface charge (QCM data). At high concentrations, direct ion-polymer binding disrupts hydration shells, triggering phase separation (DSC data). Contextualizing results within the Hofmeister series and ion-specific thresholds resolves discrepancies .

Q. How can conflicting reports on thiocyanate complex stability constants be reconciled?

  • Resolution : Traditional batch methods often overlook kinetic instability, overestimating equilibrium constants. Stopped-flow global analysis (e.g., ReactLab) provides time-resolved spectra, yielding lower logβ values (e.g., Fe(SCN)²⁺ logβ = 2.3 vs. literature 3.0). Standardizing measurement protocols and reporting ionic strength (e.g., 0.5 M) ensures comparability .

Methodological Best Practices

  • Structural Validation : Always cross-validate FT-IR bonding mode assignments with X-ray crystallography or 15^{15}N NMR to resolve ambidentate ligand ambiguities .
  • Kinetic Studies : Use pseudo-first-order conditions (excess SCN⁻) and global fitting to deconvolute overlapping reaction steps in oxidation or complexation pathways .
  • Biological Assays : Include thiocyanate scavenger controls (e.g., catalase) to isolate MPO-specific effects in cellular models .

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